molecular formula C3H4O2 B13429989 Acrylic Acid-d3

Acrylic Acid-d3

Cat. No.: B13429989
M. Wt: 75.08 g/mol
InChI Key: NIXOWILDQLNWCW-FUDHJZNOSA-N
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Description

It is a colorless liquid with the molecular formula C3HD3O2 and a molecular weight of 75.08 g/mol . This compound is used as a stable isotope-labeled compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acrylic Acid-d3 can be synthesized through the deuteration of acrylic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium oxide (D2O) as a deuterium source and a suitable catalyst to facilitate the exchange reaction. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions

Acrylic Acid-d3 undergoes various chemical reactions characteristic of unsaturated carboxylic acids. These include:

Common Reagents and Conditions

    Hydrogenation: Using hydrogen gas (H2) and a palladium catalyst.

    Halogenation: Using halogens like chlorine (Cl2) or bromine (Br2).

    Polymerization: Initiated by heat, light, or peroxides.

    Esterification: Using alcohols and acid catalysts.

Major Products Formed

Scientific Research Applications

Acrylic Acid-d3 is widely used in scientific research due to its stable isotope labeling. Some applications include:

Mechanism of Action

The mechanism of action of Acrylic Acid-d3 involves its participation in chemical reactions as a labeled compound. The deuterium atoms in this compound provide a distinct mass difference, allowing researchers to trace the compound through various reactions and pathways. This helps in understanding reaction mechanisms, studying metabolic processes, and developing new materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acrylic Acid-d3 is unique due to its deuterium labeling, which makes it valuable for research applications that require tracing and studying reaction mechanisms. The presence of deuterium atoms provides a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for precise analysis and identification of reaction intermediates and products .

Properties

Molecular Formula

C3H4O2

Molecular Weight

75.08 g/mol

IUPAC Name

2,3,3-trideuterioprop-2-enoic acid

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D

InChI Key

NIXOWILDQLNWCW-FUDHJZNOSA-N

Isomeric SMILES

[2H]C(=C([2H])C(=O)O)[2H]

Canonical SMILES

C=CC(=O)O

Origin of Product

United States

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